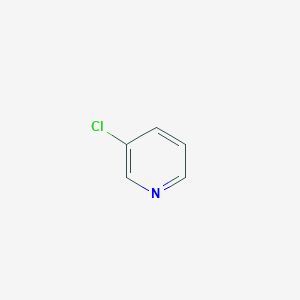

3-Chloropyridine

説明

Structure

3D Structure

特性

IUPAC Name |

3-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN/c6-5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRBCZZQRRPXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052309 | |

| Record name | 3-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless to light yellow liquid; | |

| Record name | 3-Chloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

151 °C, BP: 85-87 °C at 100 mm Hg | |

| Record name | 3-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

66 °C (151 °F) - closed cup | |

| Record name | 3-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water | |

| Record name | 3-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.0 [mmHg] | |

| Record name | 3-Chloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear liquid | |

CAS No. |

626-60-8 | |

| Record name | 3-Chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M13HUC1P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloropyridine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloropyridine. It includes quantitative data, detailed experimental protocols for its synthesis, and visual diagrams to illustrate key concepts and reaction pathways. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Physical and Chemical Properties

This compound is a heterocyclic aromatic organic compound that is widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] It presents as a clear, colorless to pale yellow liquid with a distinct, pungent odor.[3][4]

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₄ClN | [4][5] |

| Molecular Weight | 113.54 g/mol | [6] |

| CAS Number | 626-60-8 | [3] |

| Appearance | Colorless to pale yellow liquid | [3][7] |

| Melting Point | -0.5 °C | [8][9] |

| Boiling Point | 148 °C (at 760 mmHg) | [7][10] |

| Density | 1.194 g/mL at 25 °C | [7][10] |

| Refractive Index (n20/D) | 1.533 | [10][11] |

| Solubility in Water | 10 g/L | [3][7][12] |

| pKa (of conjugate acid) | 2.84 at 25 °C | [3][7][13] |

| Flash Point | 65 - 66 °C (closed cup) | [6][9][10] |

| LogP (octanol/water) | 1.33 | [6][14] |

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing nature of the nitrogen atom and the chlorine substituent on the pyridine (B92270) ring. This structure makes it a versatile intermediate in organic synthesis.[1][2]

The position of the chlorine atom at the 3-position (meta to the nitrogen) significantly influences its reactivity towards nucleophiles. Unlike its 2- and 4-isomers, this compound is less reactive in nucleophilic aromatic substitution reactions.[15] This is because the electron-withdrawing effect of the ring nitrogen does not effectively stabilize the intermediate formed during nucleophilic attack at the C-3 position.[15][16] However, the chlorine atom can still act as a leaving group under certain conditions, allowing for the introduction of various functional groups.[1]

Caption: Relative reactivity of chloropyridine isomers.

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.[2][10] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the pyridine ring. Notable examples include:

-

Oxidation: It can be oxidized to produce 3-chloro-pyridine-1-oxide.[7][11]

-

Pharmaceutical and Agrochemical Synthesis: this compound is a crucial intermediate for a wide range of products in the pharmaceutical and agrochemical industries, including drugs, fungicides, and insecticides.[1][3][11]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on factors such as desired yield, cost, and available starting materials.

This method involves the ring expansion of pyrrole (B145914) by reacting it with chloroform (B151607).[3][6]

-

Protocol: A mixture of pyrrole and chloroform (in a molar ratio of approximately 1:5) is passed through an empty glass tube heated to 550 °C in the vapor phase.[6][10] This process yields this compound with some 2-Chloropyridine (B119429) formed as a byproduct.[6][10] The yield for this compound is reported to be around 33%.[6][10] A variation of this reaction involves treating pyrrole with chloroform and sodium ethoxide, which proceeds via a dichlorocarbene (B158193) intermediate, though this generally results in a lower yield.[6][11]

-

Protocol: Pyridine can be directly chlorinated using aluminum chloride as a catalyst to produce this compound. The reported yield for this method is 33%.[10]

This is a multi-step synthesis that can produce high-purity this compound.[17]

-

Step 1: Chlorination: 1480.0g of 2,6-dichloropyridine (B45657) and 89.2g of anhydrous FeCl₃ are mixed in a 2000ml four-necked flask and heated to 120-140°C. Chlorine gas is then introduced. After the reaction is complete, the mixture is cooled to 100°C and purified by vacuum distillation to yield 2,3,6-trichloropyridine (B1294687).[17]

-

Step 2: Hydrogenation: 557.8g of the resulting 2,3,6-trichloropyridine is mixed with 232.0g of triethylamine (B128534), 8.5g of palladium on charcoal, and 1675g of toluene (B28343) in a reactor. The mixture is heated to 60-80°C, and hydrogen gas is introduced to facilitate the hydrogenation reaction.[17]

-

Step 3: Post-treatment: The reaction mixture is cooled, and triethylamine hydrochloride is dissolved by adding water. The mixture is filtered, and the layers are separated. The product is extracted with hydrochloric acid, and the pH is adjusted to neutral with an alkaline solution to isolate the final this compound product.[17]

Caption: Workflow for this compound synthesis.

For general purification, this compound can be distilled from potassium hydroxide (B78521) (KOH) pellets.[3][7]

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[3][9] It can cause skin, eye, and respiratory system irritation.[3][9] When heated to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen chloride.[3][6] It is stable under recommended storage conditions, which typically involve an inert atmosphere at room temperature.[3][12] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 626-60-8: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. This compound | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 626-60-8 [chemicalbook.com]

- 8. This compound [anmochem.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. chempanda.com [chempanda.com]

- 12. chembk.com [chembk.com]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound [stenutz.eu]

- 15. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 16. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 17. guidechem.com [guidechem.com]

An In-depth Technical Guide to 3-Chloropyridine (CAS 626-60-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyridine, with the CAS registry number 626-60-8, is a heterocyclic aromatic compound fundamental to the advancement of organic synthesis.[1] It is a colorless to pale yellow liquid characterized by a pyridine (B92270) ring substituted with a chlorine atom at the third position.[1] This structural arrangement makes it a versatile intermediate, extensively utilized in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The presence of the nitrogen atom in the pyridine ring and the chlorine substituent governs its reactivity, allowing it to serve as a key building block in forming more complex molecular architectures.[2] Its predictable reactivity and utility in various coupling reactions have solidified its importance in the fields of medicinal chemistry and materials science.[2][3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are well-documented, providing essential data for its handling, application, and characterization.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, offering a quick reference for laboratory and industrial applications.

| Property | Value | Reference |

| CAS Number | 626-60-8 | [4] |

| Molecular Formula | C₅H₄ClN | [4] |

| Molecular Weight | 113.54 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Boiling Point | 148 °C | [6][7] |

| Density | 1.194 g/cm³ at 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.533 | [6][7] |

| Flash Point | 66 °C (151 °F) - closed cup | [4] |

| Solubility | Slightly soluble in water (10 g/L). Soluble in organic solvents like ethanol (B145695) and ether. | [1][4][7] |

| pKa (conjugate acid) | 2.84 | [4] |

| LogP (log Kow) | 1.33 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | Spectral data in various solvents are available, showing characteristic shifts for the aromatic protons on the pyridine ring.[6] |

| ¹³C NMR | The ¹³C NMR spectrum provides distinct signals for the five carbon atoms of the chloropyridine ring.[4][8] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands corresponding to the C-H, C=N, and C=C stretching vibrations of the aromatic ring, as well as the C-Cl stretch.[3][9] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[9] |

Synthesis and Manufacturing

Several synthetic routes to this compound have been developed, with some being more suited for industrial-scale production than others.

Synthesis from Pyrrole (B145914) (Ciamician–Dennstedt Rearrangement)

A common laboratory-scale synthesis involves the reaction of pyrrole with chloroform.[3][4] This reaction is considered an example of the Ciamician–Dennstedt rearrangement.[3] The process can be carried out in the vapor phase at high temperatures or in the presence of a base.[4][8] The vapor phase method, while yielding around 33%, also produces 2-chloropyridine (B119429) as a byproduct.[3][4]

Industrial Synthesis from 2,6-Dichloropyridine (B45657)

A more scalable and high-yielding industrial method starts from 2,6-dichloropyridine. This process involves a chlorination step to form 2,3,6-trichloropyridine (B1294687), followed by selective catalytic hydrogenation to remove the chlorine atoms at the 2 and 6 positions.[9]

Chemical Reactivity and Applications

This compound's utility stems from its reactive nature, making it a valuable precursor in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][6]

Key Reactions

The chlorine atom at the 3-position can act as a leaving group in various cross-coupling reactions, allowing for the introduction of new functional groups.[2][3] It is a known substrate for:

These reactions are pivotal in carbon-carbon and carbon-heteroatom bond formation, which are essential steps in the synthesis of complex organic molecules.

Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[2][6] For instance, it can be used to produce 3-chloro-pyridine-1-oxide, another valuable synthetic intermediate.[6][8] The incorporation of the 3-pyridyl moiety can influence the biological activity and pharmacokinetic properties of a molecule.[2]

Experimental Protocols

The following is a representative experimental protocol for the industrial synthesis of this compound from 2,6-dichloropyridine.[9]

Step 1: Chlorination of 2,6-Dichloropyridine

-

Charging the Reactor : In a 2000 ml four-necked flask, charge 1480.0g of 2,6-dichloropyridine and 89.2g of anhydrous FeCl₃.

-

Reaction Conditions : Heat the mixture to a temperature range of 120-140°C.

-

Chlorine Gas Introduction : Introduce chlorine gas and allow the reaction to proceed until completion.

-

Work-up : After the reaction is complete, cool the mixture to 100°C.

-

Purification : Perform vacuum distillation, collecting the product fraction of 2,3,6-trichloropyridine at a top temperature of 118-124°C under -0.1MPa. The yield is approximately 94.0% with a purity of ≥99.5%.

Step 2: Selective Hydrogenation to this compound

-

Charging the Reactor : In a suitable reactor, add 557.8g of the 2,3,6-trichloropyridine obtained from the previous step, 232.0g of triethylamine (B128534), 8.5g of palladium on carbon catalyst, and 1675g of toluene.

-

Reaction Conditions : Heat the mixture to 60-80°C and introduce hydrogen gas to initiate the hydrogenation reaction.

-

Post-treatment : Once the reaction is complete, cool the mixture to room temperature.

-

Extraction and Isolation :

-

Add 790g of water to dissolve the triethylamine hydrochloride and filter the mixture.

-

Allow the filtrate to settle and separate the aqueous layer.

-

Extract the organic layer with 200g of hydrochloric acid three times.

-

Dilute the combined acidic extracts with 1630g of water, filter, and wash with 100g of water.

-

Adjust the pH of the filtrate to neutral using an alkaline solution.

-

Separate the layers to obtain the final product, this compound. The yield is approximately 85.6% with a purity of ≥99.5%.

-

Safety and Handling

This compound is a hazardous chemical and requires strict safety precautions during handling and storage.[5]

Hazard Classification

| Hazard Statement | Description |

| H227 | Combustible liquid.[5] |

| H302 | Harmful if swallowed.[10] |

| H311 / H312 | Toxic / Harmful in contact with skin.[5][10] |

| H315 | Causes skin irritation.[5] |

| H320 | Causes eye irritation.[5] |

| H332 | Harmful if inhaled.[10] |

| H335 | May cause respiratory irritation.[5] |

| H341 | Suspected of causing genetic defects.[5] |

Precautionary Measures and First Aid

| Precautionary Statement | Description |

| P210 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[5] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][10] |

| P270 | Do not eat, drink or smoke when using this product.[10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][10] |

| P301+P317 | IF SWALLOWED: Get medical help.[10] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[10] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[5][10] |

Handling and Storage:

-

Handle in a well-ventilated area and avoid all personal contact.[5][12]

-

Ground and secure containers when transferring the material.[5]

-

Store in a cool, dry, and dark place in a tightly sealed container.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound (CAS 626-60-8) is an indispensable building block in modern organic chemistry. Its well-defined physicochemical properties, versatile reactivity in key coupling reactions, and established synthetic routes make it a compound of high interest for researchers and professionals in drug discovery and agrochemical development. Adherence to strict safety protocols is paramount when handling this chemical due to its hazardous nature. The continued application of this compound in the synthesis of novel compounds underscores its significant role in advancing chemical and pharmaceutical sciences.

References

- 1. Pyridine, 3-chloro- [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(626-60-8) IR Spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Pyridine, 3-chloro- [webbook.nist.gov]

- 6. This compound(626-60-8) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyridine, 3-chloro- [webbook.nist.gov]

- 10. This compound N-OXIDE(1851-22-5) 1H NMR [m.chemicalbook.com]

- 11. This compound | C5H4ClN | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 12. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

Synthesis of 3-Chloropyridine from Pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 3-chloropyridine, a crucial building block in the pharmaceutical and agrochemical industries, starting from pyridine (B92270). This document provides a comparative analysis of the available methods, detailed experimental protocols for key reactions, and quantitative data to support process development and optimization.

Introduction

This compound is a key heterocyclic intermediate used in the synthesis of a wide range of functional molecules, including active pharmaceutical ingredients and pesticides. The regioselective introduction of a chlorine atom at the 3-position of the pyridine ring is a common challenge in heterocyclic chemistry. Pyridine's electron-deficient nature deactivates it towards electrophilic substitution, which typically occurs at the 3-position but often requires harsh conditions and may result in low yields. This guide explores the two principal methods for the synthesis of this compound from pyridine: direct chlorination and a multi-step synthesis via pyridine-N-oxide.

Direct Chlorination of Pyridine

Direct chlorination of pyridine represents the most straightforward approach to this compound. This method involves an electrophilic aromatic substitution reaction. Due to the deactivating effect of the nitrogen atom in the pyridine ring, a Lewis acid catalyst is typically required to facilitate the reaction.

The overall reaction is as follows:

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Aluminum chloride (AlCl₃) | [1] |

| Yield | 33% | [1] |

| Byproducts | Polychlorinated pyridines, other isomers |

Experimental Protocol: Direct Chlorination of Pyridine

This protocol is a representative procedure based on established chemical principles. Researchers should consult specific literature for detailed experimental conditions and safety precautions.

Materials:

-

Pyridine

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride or excess pyridine)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, charge the inert solvent and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath and slowly add pyridine.

-

Bubble chlorine gas through the stirred reaction mixture at a controlled rate while maintaining a low temperature.

-

After the addition of chlorine is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it over crushed ice.

-

Neutralize the acidic solution with a sodium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to isolate this compound.

Synthesis via Pyridine-N-Oxide

An alternative and often more controlled method for the synthesis of substituted pyridines involves the initial formation of pyridine-N-oxide. The N-oxide group activates the pyridine ring to both electrophilic and nucleophilic attack, primarily at the 2- and 4-positions. While direct chlorination of pyridine-N-oxide typically yields 2- and 4-chloropyridines, a multi-step sequence can be employed to achieve 3-substitution. A common strategy involves nitration at the 4-position, followed by nucleophilic substitution of the nitro group with a chloride, and subsequent deoxygenation and reduction of the nitro group's replacement. A more direct, albeit less common, method for 3-chlorination has been reported using specific reagents.

Step 1: Synthesis of Pyridine-N-Oxide

The first step in this pathway is the oxidation of pyridine to pyridine-N-oxide. This is a well-established reaction, often employing peroxy acids.

Quantitative Data for Pyridine-N-Oxide Synthesis

| Parameter | Value | Reference |

| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) | [2] |

| Solvent | Dichloromethane (DCM) | [2] |

| Temperature | 0-5 °C (initial), then 20-25 °C | [2] |

| Reaction Time | 24 hours | [2] |

| Yield | High |

Experimental Protocol: Synthesis of Pyridine-N-Oxide

Materials:

-

Pyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve pyridine in dichloromethane in a reaction flask and cool the solution to 0-5 °C in an ice bath.

-

Slowly add m-chloroperoxybenzoic acid to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.

-

Monitor the reaction for the complete consumption of m-CPBA using an appropriate method (e.g., TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

-

Add water to the residue and stir.

-

The work-up procedure may vary, but typically involves adjusting the pH to remove the m-chlorobenzoic acid byproduct and then extracting the aqueous layer to isolate the pyridine-N-oxide.

Step 2: Conversion of Pyridine-N-Oxide to this compound

The conversion of pyridine-N-oxide to this compound is not as straightforward as substitution at the 2- or 4-positions. Direct chlorination of pyridine-N-oxide with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) predominantly yields 2- and 4-chloropyridines. However, specific conditions can favor the formation of the 3-isomer, although this is less common and often results in lower yields. One reported method involves the use of thionyl chloride at elevated temperatures.

Quantitative Data for Conversion to this compound

| Parameter | Value | Reference |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | |

| Temperature | 60 °C | |

| Yield | Not specified, generally lower than other isomers |

Experimental Protocol: Conversion of Pyridine-N-Oxide to this compound

This protocol is based on less common procedures and should be approached with careful literature review and experimental validation.

Materials:

-

Pyridine-N-Oxide

-

Thionyl chloride (SOCl₂)

Procedure:

-

In a suitable reaction vessel, carefully combine pyridine-N-oxide with an excess of thionyl chloride.

-

Heat the reaction mixture to 60 °C and maintain this temperature for several hours.

-

Monitor the reaction progress by a suitable analytical method.

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The residue can be worked up by neutralization and extraction, followed by purification via distillation or chromatography to isolate this compound.

Summary and Conclusion

The synthesis of this compound from pyridine can be achieved through two primary routes. Direct chlorination offers a one-step process but suffers from moderate yields and the formation of byproducts. The synthesis via pyridine-N-oxide is a multi-step approach that can offer better control but requires a specific and less common protocol to achieve chlorination at the 3-position. The choice of synthetic route will depend on factors such as required purity, scale, and available reagents and equipment. For industrial applications, optimization of the direct chlorination process or the development of more efficient catalytic systems for the regioselective synthesis from pyridine-N-oxide are areas of active research.

References

3-Chloropyridine: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

3-Chloropyridine is a halogenated pyridine (B92270) derivative that has emerged as a crucial intermediate in the synthesis of a wide range of valuable organic compounds.[1][2] Its unique electronic properties and reactivity make it an ideal scaffold for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] This guide provides a comprehensive overview of the properties, reactivity, and applications of this compound, along with detailed experimental protocols and quantitative data to support its use in organic synthesis.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[4][5] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₄ClN | [2] |

| Molecular Weight | 113.54 g/mol | [2][6] |

| Boiling Point | 148 °C | [2][4] |

| Density | 1.194 g/mL at 25 °C | [4] |

| Refractive Index | 1.533 (at 20°C) | [2] |

| Flash Point | 66 °C | [6] |

| Solubility | Slightly soluble in water | [6] |

| CAS Number | 626-60-8 | [1][4] |

Reactivity and Key Reactions

The synthetic utility of this compound stems primarily from the reactivity of the carbon-chlorine bond. The chlorine atom at the 3-position of the pyridine ring serves as a good leaving group in various cross-coupling and nucleophilic substitution reactions.[1]

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7]

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound, typically a boronic acid or ester, to form a biaryl or hetero-biaryl linkage.[8] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with the less reactive chloropyridine substrate.[8]

Caption: General scheme of the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[9] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[9][10]

Caption: General scheme of the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a primary or secondary amine.[11][12] The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the success of this transformation.[13]

Caption: General scheme of the Buchwald-Hartwig amination of this compound.

This compound can also undergo nucleophilic aromatic substitution (SNAr), although it is generally less reactive in this regard compared to its 2- and 4-chloro isomers.[14][15] In SNAr reactions, a nucleophile attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion.[16] The electron-withdrawing effect of the pyridine nitrogen atom facilitates this attack, but the effect is less pronounced at the 3-position.[17]

Quantitative Data from Selected Reactions

The following table summarizes representative examples of cross-coupling reactions involving this compound, highlighting the reaction conditions and yields.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 | [18] |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 100 | 92 | [19] |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 85 | [20] |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 90 | [21] |

Experimental Protocols

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

-

Anhydrous toluene (5 mL)

-

Degassed water (0.5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Add anhydrous toluene and degassed water to the tube via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-arylpyridine.

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

-

Triethylamine (B128534) (Et₃N, 2.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF, 5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound, the terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous DMF and triethylamine via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-alkynylpyridine.

Materials:

-

This compound (1.0 mmol)

-

Amine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

-

XPhos (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox, add this compound, the amine, tris(dibenzylideneacetone)dipalladium(0), XPhos, and sodium tert-butoxide to a dry vial.

-

Add anhydrous toluene to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 3-aminopyridine derivative.

Applications in Synthesis

This compound is a key starting material for the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its ability to introduce the 3-pyridyl moiety into a molecule is highly valuable, as this structural motif is present in a wide range of biologically active compounds.[1] For instance, the pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets.

Pharmaceuticals: The 3-pyridyl group is a common feature in drugs targeting various diseases. The synthetic methodologies described above are frequently employed in the discovery and development of new therapeutic agents.

Agrochemicals: this compound derivatives are also used in the synthesis of herbicides, insecticides, and fungicides.[22] The incorporation of the 3-pyridyl group can enhance the efficacy and selectivity of these agrochemicals.

Conclusion

This compound is a versatile and indispensable building block in modern organic synthesis. Its participation in a wide array of powerful cross-coupling reactions and other transformations allows for the efficient construction of complex molecules with diverse applications. The protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the synthesis of novel compounds with potential applications in medicine, agriculture, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. chempanda.com [chempanda.com]

- 3. CN102174014B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. This compound | 626-60-8 [chemicalbook.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. This compound | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scirp.org [scirp.org]

- 21. research.rug.nl [research.rug.nl]

- 22. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Data of 3-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Chloropyridine (CAS No: 626-60-8), a vital building block in organic synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these analytical techniques.

Spectroscopic Data Summary

The following sections summarize the essential quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

NMR spectroscopy provides detailed information about the molecular structure of this compound. The data presented below includes chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-2 | 8.68 | d | J(2,6) = 2.5 |

| H-6 | 8.79 | dd | J(6,5) = 4.8, J(6,2) = 2.5 |

| H-4 | 7.99 | ddd | J(4,5) = 8.2, J(4,6) = 1.5, J(4,2) = 0.3 |

| H-5 | 7.57 | dd | J(5,4) = 8.2, J(5,6) = 4.8 |

Note: Data based on spectrum from W. Bruegel, Z. Elektrochem. (Ber. Bunsenges. Phys. Chem.) 66, 159 (1962).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Precise ¹³C NMR chemical shift values for this compound were not explicitly available in the aggregated search results. However, the chemical shifts for the parent compound, pyridine, are provided below for reference. The substitution of a chlorine atom at the C-3 position is expected to have a notable effect on the chemical shifts of the adjacent carbons.

| Carbon Assignment | Pyridine Chemical Shift (δ) ppm[2] | Expected Shift in this compound |

| C-2 | 150 | Downfield shift |

| C-3 | 124 | Downfield shift (ipso-carbon) |

| C-4 | 136 | Minor upfield or downfield shift |

| C-5 | 124 | Minor upfield or downfield shift |

| C-6 | 150 | Minor upfield shift |

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1575 - 1550 | C=N Stretch | Pyridine Ring |

| 1470 - 1400 | C=C Stretch | Aromatic Ring |

| 1100 - 1000 | C-H In-plane Bending | Aromatic Ring |

| 800 - 700 | C-Cl Stretch | Aryl Halide |

| 750 - 650 | C-H Out-of-plane Bending | Aromatic Ring |

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data (EI-MS) for this compound [3]

| m/z Value | Interpretation | Relative Abundance |

| 113 | [M]⁺ Molecular Ion | Top Peak |

| 78 | [M - Cl]⁺ | 2nd Highest |

| 51 | [C₄H₃]⁺ Fragment | 3rd Highest |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample such as this compound.

-

Sample Preparation :

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube securely.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition :

-

Locking : The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized (shimmed) to achieve high resolution and sharp peaks.

-

Tuning : The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Acquisition : Set the appropriate spectral parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data acquisition. For ¹³C NMR, a greater number of scans is typically required due to its lower natural abundance and sensitivity.

-

-

Sample Preparation :

-

Clean two infrared-transparent salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like anhydrous acetone (B3395972) or methylene (B1212753) chloride and allow them to dry completely.

-

Place one to two drops of neat (undiluted) this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.

-

-

Instrument Setup :

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's beam path is clear.

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the salt plates thoroughly with a dry solvent after analysis and return them to a desiccator for storage.

-

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) suitable for GC injection. A typical concentration is around 100-1000 µg/mL.

-

-

Instrument Setup (Gas Chromatograph) :

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C per minute to a final temperature (e.g., 250°C).

-

Set the injector temperature (e.g., 250°C) and the carrier gas (e.g., Helium) flow rate.

-

-

Instrument Setup (Mass Spectrometer) :

-

Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z 40-300).

-

Set the temperatures for the ion source and transfer line.

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The sample is vaporized and separated based on its boiling point and interactions with the GC column.

-

As this compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

-

The mass analyzer separates the resulting ions by their m/z ratio, and the detector records their abundance, generating a mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for identifying and characterizing a chemical compound like this compound using the spectroscopic methods described in this guide.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Versatility of 3-Chloropyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, and among its halogenated derivatives, 3-chloropyridine stands out as a particularly versatile building block. Its unique electronic properties and reactivity make it a valuable starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The Chemical Reactivity and Synthetic Utility of this compound

This compound's utility in organic synthesis stems from the reactivity of the chlorine atom at the 3-position of the pyridine ring. This chlorine atom can be readily displaced through nucleophilic aromatic substitution or participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[1] These reactions allow for the introduction of a wide range of functional groups, enabling the construction of complex molecular architectures.

Applications in Drug Discovery and Development

The this compound moiety is a key pharmacophore in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Agents

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.

Kinase Inhibition:

-

Cyclin-Dependent Kinases (CDKs): The 6-chloropyrido[2,3-d]pyrimidine (B8409636) scaffold, often synthesized from this compound precursors, is a privileged structure for developing potent and selective CDK inhibitors. These kinases are central to cell cycle regulation, and their dysregulation is a common feature of cancer.

-

MSK1 (Mitogen- and Stress-activated Kinase 1): Novel chloropyrimidine and chlorocyanopyridine series have been identified as covalent inhibitors of MSK1's C-terminal kinase domain.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and HER-2 (Human Epidermal Growth Factor Receptor 2): 3-Cyanopyridine derivatives have been developed as dual inhibitors of VEGFR-2 and HER-2, both of which are key drivers of angiogenesis and tumor progression in various cancers.

Antimicrobial Agents

The this compound scaffold is also a valuable template for the development of novel antibacterial and antifungal agents.

-

Antibacterial Activity: A variety of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains. Additionally, aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) (derived from a chloropyrazine analog) with benzylamines has yielded compounds with significant activity against Mycobacterium tuberculosis.

-

Antifungal Activity: Certain pyridine derivatives have shown promising antifungal activity, with some compounds exhibiting efficacy comparable to existing antifungal drugs.

Neuroprotective Agents

Derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.

-

Cholinesterase Inhibition: 2-aminopyridine-3,5-dicarbonitriles and 2-chloropyridine-3,5-dicarbonitriles have been synthesized and shown to be modest, micromolar inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to improved cognitive function.

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

| Compound Class | Target | Cell Line | IC50 (µM) |

| [2][3][4]triazine-pyridine | CDK1 | - | 0.021 |

| 2-Guanidinopyridine | MSK1 | - | Data not specified |

| 3-Cyanopyridine | VEGFR-2 | - | Data not specified |

| 3-Cyanopyridine | HER-2 | - | Data not specified |

| 3-Cyano-2-substituted pyridines | A-2780 (ovarian) | 1.14 - 1.76 | |

| 3-Cyano-2-substituted pyridines | A-549 (lung) | 0.00803 - 0.0095 | |

| 3-Cyano-2-substituted pyridines | MDA-MB-231 (breast) | 0.0103 - 0.0147 |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | 2 - 32 |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones (Compound 7j) | Gram-positive bacteria | 0.25 - 1 |

| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 6 - 42 (µM) |

| 3-Cyanopyridine derivatives (3d and 3e) | E. coli | 3.91 |

Table 3: Cholinesterase Inhibitory Activity of this compound Derivatives (IC50 values)

| Compound Class | Target | IC50 (µM) |

| 2-Aminopyridine-3,5-dicarbonitriles | Acetylcholinesterase (AChE) | Micromolar range |

| 2-Aminopyridine-3,5-dicarbonitriles | Butyrylcholinesterase (BuChE) | Micromolar range |

| 2-Chloropyridine-3,5-dicarbonitriles | Acetylcholinesterase (AChE) | Micromolar range |

| 2-Chloropyridine-3,5-dicarbonitriles | Butyrylcholinesterase (BuChE) | Micromolar range |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound derivatives, compiled from various sources.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of a 3-chloro-heteroaryl compound with a boronic acid.

Materials:

-

3-Chloro-heteroaryl (e.g., 3-chlorofuro[2,3-b]pyridine) (1.0 mmol)

-

Aryl or heteroaryl boronic acid (1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)

-

Base (e.g., 2.0 M aqueous potassium carbonate) (2.0 mmol)

-

Solvent (e.g., 4:1 v/v 1,4-dioxane/water) (5 mL)

-

Reaction vial

-

Nitrogen or argon source

Procedure:

-

To a reaction vial, add the 3-chloro-heteroaryl, the boronic acid, the palladium catalyst, and the base.

-

Add the solvent to the reaction vial.

-

Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.

-

Seal the vial and heat the reaction mixture to a temperature between 80 and 120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired coupled product.[4]

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of a 3-chloro-heteroaryl compound.

Materials:

-

3-Chloro-heteroaryl (e.g., 3-chlorofuro[2,3-b]pyridine) (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 mmol)

-

Phosphine (B1218219) ligand (e.g., XPhos) (0.04 mmol)

-

Strong base (e.g., sodium tert-butoxide) (1.4 mmol)

-

Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane) (5 mL)

-

Oven-dried Schlenk tube

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the 3-chloro-heteroaryl, the amine, the palladium precatalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent to the Schlenk tube.

-

Seal the tube and heat the reaction mixture to a temperature between 80 and 110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 3-amino-heteroaryl derivative.[4]

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Kinase enzyme

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (this compound derivative)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the kinase enzyme, the kinase substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature for a defined period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its favorable reactivity allows for the efficient synthesis of a wide range of derivatives with significant potential in treating various diseases, including cancer, bacterial infections, and neurodegenerative disorders. The continued exploration of new synthetic methodologies and the elucidation of the structure-activity relationships of this compound-based compounds will undoubtedly lead to the discovery of novel and more effective therapeutic agents in the future.

References

- 1. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 3-Chloropyridine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-chloropyridine moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique electronic properties and synthetic tractability have propelled the development of novel derivatives with significant potential in oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying mechanisms of action.

Synthesis of this compound and its Derivatives

This compound itself is a colorless liquid that serves as a crucial starting material.[1] It can be synthesized through various methods, including the direct chlorination of pyridine (B92270).[2] A common laboratory-scale synthesis involves the reaction of pyrrole (B145914) with chloroform (B151607) and a base, proceeding through a dichlorocarbene (B158193) intermediate and subsequent ring expansion.[1] Industrial production may utilize methods such as the gas-phase pyrolysis of pyrrole and chloroform or a multi-step process starting from 2,6-dichloropyridine.[2][3]

The chlorine atom at the 3-position of the pyridine ring is amenable to a variety of synthetic transformations, most notably nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[4]

Anticancer Applications of this compound Derivatives

A significant area of investigation for this compound derivatives is in the development of novel anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation and survival signaling pathways.

Kinase Inhibition

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and its overactivation is a common feature of many cancers.[5][6] Several this compound derivatives have been developed as inhibitors of key kinases within this pathway. For instance, compounds incorporating the this compound scaffold have been designed as potent and selective PI3K inhibitors.[7]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; eIF4E [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> PDK1 [label="Recruits", fontsize=8, fontcolor="#5F6368"]; PDK1 -> Akt [label="Activates", fontsize=8, fontcolor="#5F6368"]; Akt -> mTORC1 [label="Activates", fontsize=8, fontcolor="#5F6368"]; Akt -> Survival [label="Promotes", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> S6K [label="Activates", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> eIF4E [label="Inhibits", fontsize=8, fontcolor="#5F6368"]; S6K -> Proliferation [label="Promotes", fontsize=8, fontcolor="#5F6368"]; eIF4E -> Proliferation [style=dashed, arrowhead=tee]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits", fontsize=8, fontcolor="#EA4335"]; } caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition by this compound derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[8][9] Dysregulation of this pathway is also a key driver of tumorigenesis.[10] this compound-containing compounds have been investigated as inhibitors of key components of the MAPK pathway, such as Raf, MEK, and ERK, offering a strategy to block oncogenic signaling.[10]

// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription\nFactors", fillcolor="#FBBC05", fontcolor="#202124"]; GeneExpression [label="Gene Expression\n(Proliferation, Survival)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> Receptor [label="Binds", fontsize=8, fontcolor="#5F6368"]; Receptor -> Ras [label="Activates", fontsize=8, fontcolor="#5F6368"]; Ras -> Raf [label="Activates", fontsize=8, fontcolor="#5F6368"]; Raf -> MEK [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; MEK -> ERK [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; ERK -> TranscriptionFactors [label="Activates", fontsize=8, fontcolor="#5F6368"]; TranscriptionFactors -> GeneExpression [label="Regulates", fontsize=8, fontcolor="#5F6368"]; Inhibitor -> Raf [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits", fontsize=8, fontcolor="#EA4335"]; Inhibitor -> MEK [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits", fontsize=8, fontcolor="#EA4335"]; } caption: MAPK signaling pathway illustrating potential inhibition points for this compound derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, with data presented as half-maximal inhibitory concentrations (IC50).

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Cyanopyridine | 5c | PC-3 (Prostate) | 12.3 | [7] |

| MDA-MB-231 (Breast) | 15.6 | [7] | ||

| HepG2 (Liver) | 18.2 | [7] | ||

| 5e | PC-3 (Prostate) | 9.8 | [7] | |

| MDA-MB-231 (Breast) | 11.4 | [7] | ||

| HepG2 (Liver) | 13.5 | [7] | ||

| 2-Oxo-1,2-dihydropyridine-3-carbonitrile | 5c | HEPG2 (Liver) | 1.46 | [11] |

| 5d | HEPG2 (Liver) | 7.08 | [11] |

Antimicrobial Potential of this compound Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, with various synthesized compounds exhibiting significant activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for several this compound derivatives against various microbial strains.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2-Amino-4-chloropyridine Schiff bases | 3a | Staphylococcus aureus | 16 | [12] |

| Bacillus subtilis | 32 | [12] | ||

| Escherichia coli | 64 | [12] | ||

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone | 7j | Staphylococcus aureus | 0.25 - 1 | [13] |

| Enterococcus faecalis | 0.5 - 2 | [13] | ||

| Streptococcus pneumoniae | 0.25 - 1 | [13] | ||

| 2-Amino-3-cyanopyridine | 2c | Staphylococcus aureus | 39 | [6] |

| Bacillus subtilis | 39 | [6] |

Neuroprotective Applications

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing healthcare challenge. Research into this compound derivatives has revealed their potential as neuroprotective agents, capable of mitigating neuronal damage and dysfunction. Some derivatives have shown the ability to protect neuronal cells from glutamate-induced excitotoxicity, oxidative stress, and apoptosis.[14] The mechanisms underlying these neuroprotective effects are multifaceted and can include the modulation of intracellular calcium levels, inhibition of apoptotic pathways, and enhancement of antioxidant defenses.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of 3-Acetyl-2-chloropyridine

This protocol describes a common method for the synthesis of a this compound derivative.

Materials:

-

2-Chloronicotinic acid

-

Lithium hydroxide (B78521) monohydrate

-

Methylmagnesium bromide solution

-

Anhydrous solvent (e.g., THF)

-

Apparatus for inert atmosphere reactions

Procedure:

-

Dissolve 2-chloronicotinic acid in an appropriate solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add lithium hydroxide monohydrate to the solution and stir to form the lithium salt of 2-chloronicotinic acid.

-

Dry the resulting lithium salt, for example, by azeotropic distillation.

-

Cool the reaction mixture to a low temperature (e.g., 0 °C).

-

Slowly add a solution of methylmagnesium bromide to the cooled suspension.

-

Allow the reaction to proceed at a controlled temperature for a specified time, monitoring its progress by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction by the careful addition of a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).

-

Perform an aqueous workup to separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain pure 3-acetyl-2-chloropyridine.[15]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 0.5 McFarland standard).

-

Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only).

-

Incubate the plates at an appropriate temperature and for a specific duration (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible microbial growth. Alternatively, use a microplate reader to measure absorbance and determine the concentration that causes a significant reduction in growth compared to the positive control.[3]